N-[1-[1-(2-fluorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]methanesulfonamide
Description
- The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the pyrrolidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Properties
IUPAC Name |
N-[1-[1-(2-fluorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c1-24(22,23)19-13-8-11-20(12-13)16(21)17(9-4-5-10-17)14-6-2-3-7-15(14)18/h2-3,6-7,13,19H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSQANLJUQICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2-fluorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:
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Formation of the Cyclopentanecarbonyl Intermediate
- The initial step involves the preparation of the cyclopentanecarbonyl intermediate. This can be achieved through the reaction of cyclopentanone with a suitable fluorophenyl reagent under acidic or basic conditions to introduce the fluorophenyl group.
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Pyrrolidine Ring Formation
- The next step involves the formation of the pyrrolidine ring. This can be done by reacting the cyclopentanecarbonyl intermediate with a suitable amine, such as pyrrolidine, under conditions that promote ring closure.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methanesulfonamide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction
- Reduction reactions can occur at the carbonyl group or the fluorophenyl ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution
- The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring or methanesulfonamide group.
Reduction: Reduced forms of the carbonyl group or fluorophenyl ring.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its ability to interact with specific active sites.
Receptor Binding: May act as a ligand for certain receptors, influencing biological pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Pharmaceutical Production: Potential use in the large-scale production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-[1-(2-fluorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(azepan-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide
- N-[1-(2-fluorophenyl)ethyl]methanesulfonamide
- N-[1-(2-fluorophenyl)cyclohexyl]methanesulfonamide
Uniqueness
N-[1-[1-(2-fluorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]methanesulfonamide is unique due to its combination of a fluorophenyl group, a cyclopentanecarbonyl moiety, and a pyrrolidine ring. This combination confers specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
